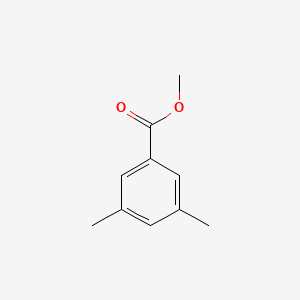

Methyl 3,5-dimethylbenzoate

Descripción

Contextual Significance of Substituted Benzoate (B1203000) Esters in Contemporary Chemical Research

Substituted benzoate esters, the chemical class to which Methyl 3,5-dimethylbenzoate (B1240308) belongs, are foundational building blocks in modern chemical synthesis. Their utility spans a wide array of fields, including the production of fine chemicals, agrochemicals, and advanced materials. acs.org In medicinal chemistry, the benzoate ester motif is crucial. These compounds can act as prodrugs, which are metabolized by esterases in the body to release an active pharmaceutical ingredient. nih.gov The rate of this hydrolysis can be fine-tuned by altering the substitution pattern on the benzene (B151609) ring, allowing for controlled drug release. nih.gov

Furthermore, substituted benzoate esters are key intermediates in the synthesis of more complex molecules. For instance, they are used to create compounds with potential therapeutic benefits, such as spasmolytics and psychotherapeutic agents. google.com Their structural features also make them valuable in materials science and the fragrance industry. acs.org A notable example is Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, a related compound valued for its oakmoss-like scent and use as a fragrance fixative. perfumerflavorist.com The development of novel synthetic methodologies, such as the transformation of 1,2-dihydropyridines into highly substituted benzoic esters, continues to expand their accessibility and application in research. acs.org

Historical Overview of Key Research Contributions to Methyl 3,5-dimethylbenzoate Chemistry

The study of benzoate esters has a long history, with Fischer esterification—the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst—being a classic method for their preparation. youtube.compbworks.com While early specific synthesis records for this compound are not prominently documented in initial surveys, the fundamental chemistry has been understood for over a century.

Significant research involving this compound as a starting material began to appear in the latter half of the 20th century. A notable contribution from 1980 detailed its use in the preparation of carbon isosteres of 4-pyridinemethanols, which were evaluated for their antimalarial properties. sigmaaldrich.com Another key historical application is its role as a precursor in a six-step synthesis of Anastrozole, a non-steroidal aromatase inhibitor used in cancer therapy, as described in U.S. Patent 4,935,437. google.com This synthesis involves the bromination of the methyl groups on this compound as a critical initial step. google.com Foundational academic work, such as R.W. Taft's 1952 study on the rates of esterification and hydrolysis of substituted benzoate esters, provided the theoretical framework for understanding the reactivity of this class of compounds, underpinning much of the subsequent research. scirp.orgacs.org

Current Research Frontiers and Unaddressed Challenges Pertaining to this compound

Contemporary research continues to find novel applications for this compound. In the field of total synthesis, it has been employed as a starting material for creating complex natural products. For example, a 2012 study reported its use in the total synthesis of (±)-indoxamycin B. sigmaaldrich.comethz.ch More recently, its utility was demonstrated in a radical cyclization approach to the polyandrane family of terpenoids. ohiolink.edu

Modern analytical techniques have also provided deeper insights into its fundamental properties. A 2022 study elucidated the precise crystal structure of this compound through single-crystal X-ray analysis, revealing how the molecules arrange in the solid state through C—H⋯O=C bonds. researchgate.netnih.goviucr.org

Despite these advances, challenges remain. A primary challenge is the efficiency of synthesis. The classic Fischer esterification is an equilibrium reaction, which can result in poor yields unless methods are employed to shift the equilibrium, such as removing a product as it forms. pbworks.com Developing more efficient and environmentally benign synthetic routes, particularly for creating specific substitution patterns, is an ongoing goal. For example, the esterification of sterically hindered benzoic acids can be notoriously difficult, requiring specialized conditions. researchgate.net Research into new catalytic systems and reaction conditions, such as microwave-assisted synthesis, aims to overcome these limitations and improve the accessibility of compounds like this compound for future applications. researchgate.net

Table 2: Summary of Key Research Findings

| Year | Research Area | Key Finding | Reference(s) |

|---|---|---|---|

| 1980 | Medicinal Chemistry | Used as a precursor for the synthesis of potential antimalarial compounds. | sigmaaldrich.com |

| 1990 | Pharmaceutical Synthesis | Described as a starting material for the synthesis of the drug Anastrozole. | google.com |

| 1999 | Materials Science | Selected as a ligand during the synthesis and investigation of luminescent europium compounds. | sigmaaldrich.com |

| 2012 | Natural Product Synthesis | Utilized in the total synthesis of (±)-indoxamycin B. | sigmaaldrich.comethz.ch |

| 2022 | Crystallography | The single-crystal X-ray structure was determined, detailing its solid-state packing. | researchgate.netnih.goviucr.org |

| Recent | Natural Product Synthesis | Employed as a starting material in a radical cyclization strategy towards polyandranes. | ohiolink.edu |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

methyl 3,5-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-4-8(2)6-9(5-7)10(11)12-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEVXENGLERTHJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179774 | |

| Record name | Benzoic acid, 3,5-dimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25081-39-4 | |

| Record name | Benzoic acid, 3,5-dimethyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025081394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,5-dimethyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 3,5 Dimethylbenzoate

Optimized Esterification Protocols

Esterification of 3,5-dimethylbenzoic acid with methanol (B129727) remains the most direct route to Methyl 3,5-dimethylbenzoate (B1240308). Modern advancements have focused on overcoming the equilibrium limitations of this reaction and accelerating reaction rates.

Modified Fischer Esterification Techniques for Substituted Benzoic Acids

The Fischer esterification, a classic acid-catalyzed reaction, is a foundational method for producing esters. Traditionally, it involves heating a carboxylic acid with an excess of alcohol in the presence of a strong mineral acid. However, for substituted benzoic acids like 3,5-dimethylbenzoic acid, modifications are employed to enhance reaction efficiency. A major drawback of the Fischer esterification is the equilibrium nature of the reaction. researchgate.netusm.my

Key modifications include:

Azeotropic Removal of Water: Using a solvent like toluene (B28343) or hexane to form an azeotrope with the water produced, which is then removed using a Dean-Stark apparatus, effectively driving the equilibrium towards the product.

Use of Dehydrating Agents: Incorporating molecular sieves or other water scavengers can sequester the water byproduct. However, the effectiveness of molecular sieves can be limited at the high temperatures used in microwave-assisted reactions. researchgate.net

Stoichiometric Control: Utilizing a significant excess of the alcohol (methanol) can also shift the equilibrium to favor the formation of Methyl 3,5-dimethylbenzoate.

The presence of two methyl groups on the benzene (B151609) ring has a minimal electronic effect on the carboxyl group's reactivity, but steric hindrance, especially with ortho-substituents, can slow the reaction rate. researchgate.net For 3,5-disubstitution, this steric effect is less pronounced than for ortho-substituted analogs. researchgate.net

Microwave-Assisted Synthesis under Sealed-Vessel Conditions

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. researchgate.netusm.my When applied to the esterification of 3,5-dimethylbenzoic acid, it offers significant advantages over conventional heating methods. researchgate.net

In a sealed-vessel microwave reactor, solvents can be heated to temperatures well above their atmospheric boiling points, leading to a dramatic increase in reaction rates. researchgate.netusm.mymdpi.org This allows for the synthesis of this compound to be completed in minutes rather than hours. researchgate.netuwlax.edu

However, the sealed-vessel environment poses a challenge for equilibrium reactions like esterification, as the water byproduct cannot be removed. researchgate.netusm.my To counter this, an optimized approach involves the intermittent addition of the acid catalyst (e.g., H₂SO₄) during the brief irradiation period. researchgate.netresearchgate.net This strategy helps to overcome catalyst deactivation and push the reaction towards completion despite the presence of water. researchgate.net Studies on similar substituted benzoic acids have shown that optimizing parameters like temperature, irradiation time, and catalyst concentration is crucial for maximizing yield. researchgate.netacademicpublishers.org For instance, a study on a substituted benzoic acid achieved optimal results at 130°C with a total irradiation time of 15 minutes. researchgate.netusm.my

| Parameter | Conventional Heating (Reflux) | Microwave-Assisted (Sealed Vessel) |

|---|---|---|

| Reaction Time | Hours | Minutes |

| Temperature | Boiling Point of Alcohol (e.g., Methanol ~65°C) | Superheated (e.g., >100°C) |

| Pressure | Atmospheric | Elevated |

| Yield Efficiency | Moderate to Good (with water removal) | Good to Excellent (with optimized conditions) |

Utilization of Solid Acid Catalysts (e.g., Zr/Ti Systems)

To address the environmental and practical issues of using corrosive liquid acids like sulfuric acid, research has focused on developing reusable solid acid catalysts. mdpi.comproquest.com Among these, zirconium/titanium (Zr/Ti) based systems have shown high efficacy for the synthesis of methyl benzoates. mdpi.comproquest.comdntb.gov.ua These heterogeneous catalysts are easily separated from the reaction mixture, minimizing waste and allowing for catalyst recycling. mdpi.commdpi.com

In one study, a solid acid catalyst with a Zirconium-Titanium atomic molar ratio of 1.2:1 was identified as having the highest catalytic activity for the esterification of various benzoic acids with methanol. mdpi.comproquest.com This Zr/Ti catalyst functions as a metallic Lewis acid, facilitating the direct condensation of the carboxylic acid and alcohol without the need for other Brønsted acids. mdpi.comproquest.com

The mechanism of esterification over solid acid catalysts involves the activation of the carboxylic acid by the catalyst's acid sites. researchgate.net The process is generally understood to proceed through the following steps:

Protonation/Coordination: In the case of a Brønsted acid site, the carbonyl oxygen of 3,5-dimethylbenzoic acid is protonated. For a Lewis acid site, like the metallic centers in a Zr/Ti system, the carbonyl oxygen coordinates to an electrophilic metal cation (e.g., Zr⁴⁺). nih.govmdpi.com Both actions make the carbonyl carbon more electrophilic.

Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. researchgate.net

Proton Transfer & Water Elimination: A proton is transferred from the attacking methanol moiety to one of the hydroxyl groups. This is followed by the elimination of a water molecule, reforming the carbonyl double bond.

Deprotonation: The final step is the deprotonation of the ester product, which regenerates the active site on the catalyst, allowing it to participate in another catalytic cycle. nih.gov

The electronic nature and position of substituents on the benzoic acid ring can influence the rate of esterification. Generally, electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon, potentially increasing the reaction rate. Conversely, electron-donating groups, such as the two methyl groups in 3,5-dimethylbenzoic acid, slightly decrease this electrophilicity.

However, studies using robust solid acid catalysts like Zr/Ti systems have shown that these catalysts are effective for a wide range of substituted benzoic acids. mdpi.commdpi.com They can successfully catalyze the esterification of benzoic acids bearing electron-donating groups, strong electron-withdrawing groups, and sterically hindered groups. mdpi.comproquest.commdpi.com This suggests that the high acidity and specific architecture of the catalyst can overcome the subtle electronic effects of substituents like the meta-positioned methyl groups. ijstr.org In some cases, it has been observed that under specific catalytic and temperature conditions, there is no significant difference in yield between benzoic acids with electron-donating versus electron-withdrawing groups. ijstr.org

| Substituent on Benzoic Acid | Electronic Effect | Expected Impact on Reactivity | Observed Yield with Zr/Ti Catalyst |

|---|---|---|---|

| p-NO₂ | Strongly Electron-Withdrawing | Increase | High |

| p-CH₃ | Electron-Donating | Decrease | High |

| m,m-(CH₃)₂ | Weakly Electron-Donating | Slight Decrease | High |

| p-Cl | Weakly Electron-Withdrawing | Slight Increase | High |

Precursor-Based Synthetic Routes

While the direct esterification of 3,5-dimethylbenzoic acid is the most common and straightforward approach, alternative routes starting from different precursors are conceptually possible in organic synthesis. These methods typically involve forming the ester functionality from a precursor that is not the free carboxylic acid. One such established pathway involves the reaction of an organometallic reagent with a chloroformate.

For instance, a Grignard reagent could be prepared from a suitable precursor like 5-bromo-m-xylene. This organomagnesium compound could then react with methyl chloroformate. In this reaction, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the chloroformate, displacing the chloride leaving group to form the target ester, this compound. While plausible, this multi-step route is less atom-economical and involves more complex reagents and conditions compared to the highly optimized, single-step esterification protocols, and is therefore less commonly employed for this specific compound.

Derivation from 3,5-Dimethylbenzoic Acid and Methanol

The most direct and common method for preparing this compound is through the Fischer esterification of 3,5-dimethylbenzoic acid with methanol. This acid-catalyzed reaction involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst.

The reaction mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of the methanol then attacks this carbon, leading to a tetrahedral intermediate. Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the final ester product, this compound, and regenerates the acid catalyst. To favor the formation of the ester, it is common to use an excess of methanol or to remove water as it is formed, thereby shifting the reaction equilibrium to the right.

Various acid catalysts can be employed for this transformation, with concentrated sulfuric acid being a traditional choice. nih.govekb.eg Solid acid catalysts, such as zirconium metal catalysts fixed with titanium, have also been developed as a more environmentally friendly and reusable alternative to homogenous acid catalysts like sulfuric acid. ekb.eg

Table 1: Representative Conditions for Fischer Esterification

| Reactants | Catalyst | Solvent | Conditions |

| Benzoic Acid, Methanol | Concentrated Sulfuric Acid | None (Methanol is reactant and solvent) | Reflux |

| p-Methylbenzoic Acid, Methanol | Titanium Zirconium Solid Acid | None (Methanol is reactant and solvent) | 120 °C, Reflux |

Pathways from Related Chemical Feedstocks

An alternative pathway to this compound involves the synthesis of its precursor, 3,5-dimethylbenzoic acid, from readily available chemical feedstocks like mesitylene (1,3,5-trimethylbenzene). The synthesis involves the selective oxidation of one of the methyl groups of mesitylene.

One documented method involves refluxing mesitylene with dilute nitric acid for an extended period. This process oxidizes one methyl group to a carboxylic acid, forming 3,5-dimethylbenzoic acid. The reaction mixture may also contain by-products such as nitromesitylene and 5-methylisophthalic acid, which necessitates a purification process. The purification can be achieved by dissolving the crude product in a sodium carbonate solution to separate unreacted starting material, followed by acidification to precipitate the mixed acids. Further purification steps, including reduction of nitro-byproducts and steam distillation, are employed to isolate pure 3,5-dimethylbenzoic acid. Once the 3,5-dimethylbenzoic acid is obtained and purified, it can be converted to this compound via the Fischer esterification method described previously.

Synthesis of Analogous and Derived Structures

General Methodologies for Polysubstituted Benzoic Esters (e.g., from 1,2-Dihydropyridines)

A versatile and efficient methodology has been developed for the synthesis of polysubstituted benzoic esters from 1,2-dihydropyridines (1,2-DHPs). This method provides a novel route to highly substituted aromatic esters through a domino reaction sequence. wikipedia.orgnih.gov

The transformation is an electrophile-assisted rearrangement of 1,2-DHPs into benzoate (B1203000) derivatives. The reaction proceeds best when camphorsulfonic acid (CSA) is used in stoichiometric amounts with methanol serving as the solvent, delivering the benzoate product in nearly quantitative yield. The scope of the reaction is broad, tolerating various substituents on the 1,2-dihydropyridine ring, leading to a diverse array of polysubstituted benzoic esters. wikipedia.org This methodology has been shown to be effective for generating simple aromatic rings as well as more complex fused benzocycloalkane systems. nih.gov

Table 2: Conditions for Electrophile-Assisted Rearrangement of 1,2-DHPs

| Starting Material | Reagent | Solvent | Conditions | Product | Yield |

| 1,2-Dihydropyridine (6a) | Camphorsulfonic Acid (CSA) | Methanol | Reflux | Benzoate Derivative (6a) | 95% |

Synthesis of Methyl 3,5-Divinylbenzoate from this compound

The synthesis of Methyl 3,5-divinylbenzoate from this compound is a multi-step process that involves the functionalization of the two benzylic methyl groups.

The initial step is a double radical bromination of the methyl groups on this compound to form Methyl 3,5-bis(bromomethyl)benzoate. This reaction is typically achieved using an excess of N-Bromosuccinimide (NBS) as the brominating agent, with a radical initiator such as Azobisisobutyronitrile (AIBN), in a non-polar solvent like carbon tetrachloride under reflux conditions.

Following the formation of the dibromide, the two vinyl groups can be introduced through a variety of methods, most commonly via the Wittig reaction. This would involve reacting Methyl 3,5-bis(bromomethyl)benzoate with two equivalents of triphenylphosphine to form a bis(phosphonium salt). Treatment of this salt with a strong base, such as an organolithium reagent or sodium hydride, generates the corresponding bis(ylide). This ylide is then reacted with formaldehyde to yield the target molecule, Methyl 3,5-divinylbenzoate. Alternatively, elimination reactions can be employed to convert the benzylic bromides into vinyl groups.

Chemical Synthesis of Related Dimethylbenzoate Esters (e.g., Methyl 2,4-dihydroxy-3,6-dimethylbenzoate)

Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, also known as Methyl 3,6-dimethylresorcylate, is a related dimethylbenzoate ester whose synthesis has been approached through several routes.

One synthetic pathway involves the aromatization of corresponding hydroxycyclohexenones. This can be achieved by dehydrogenation using a suitable N-haloimide. The necessary hydroxycyclohexenone intermediates can be prepared from reactions involving dimethylmalonate and 4-hexen-3-one or methyl propionylacetate with alkyl crotonate. googleapis.com A different approach starts with methyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate, which upon treatment with copper bromide and calcium chloride in acetonitrile (B52724), yields Methyl 2,4-dihydroxy-3,6-dimethylbenzoate in high yield. nih.gov

Another novel synthesis utilizes 4-O-desmethylbarbaric acid as a starting material. This natural product is first hydrolyzed, either by acid or base, to produce 2,4-dihydroxy-3,6-dimethylbenzoic acid. This intermediate is then subjected to a methyl esterification reaction with a methylating agent to afford the final product, Methyl 2,4-dihydroxy-3,6-dimethylbenzoate. researchgate.netgoogle.com This two-step process from a fermented intermediate represents a simplification of previous chemical synthesis routes. researchgate.net

Table 3: Synthetic Approaches to Methyl 2,4-dihydroxy-3,6-dimethylbenzoate

| Precursor | Key Reagents | Key Transformation |

| Methyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate | Copper bromide, Calcium chloride | Aromatization |

| 4-O-desmethylbarbaric acid | Acid/Base, Methylating agent | Hydrolysis, Esterification |

| Hydroxycyclohexenone | N-haloimide | Dehydrogenation |

Chemical Transformations and Reactivity Profiles of Methyl 3,5 Dimethylbenzoate

Hydrolytic Stability and Degradation Mechanisms

The hydrolysis of methyl 3,5-dimethylbenzoate (B1240308) involves the cleavage of the ester bond to yield 3,5-dimethylbenzoic acid and methanol (B129727). This process can be influenced by various factors, including the presence of acids, bases, or enzymes.

Acid- and Base-Catalyzed Hydrolysis Investigations

The hydrolysis of esters like methyl 3,5-dimethylbenzoate can be significantly accelerated by the presence of an acid or a base.

The general mechanism for acid-catalyzed hydrolysis is as follows:

Protonation of the carbonyl oxygen: The ester is protonated by an acid.

Nucleophilic attack by water: A water molecule attacks the carbonyl carbon.

Proton transfer: A proton is transferred from the oxonium ion to the methoxy (B1213986) group.

Elimination of methanol: The protonated methoxy group leaves as methanol.

Deprotonation: The protonated carboxylic acid is deprotonated to give the final product.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide (B78521) ion acts as a nucleophile and directly attacks the carbonyl carbon of the ester. quora.com This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, eliminating the methoxide (B1231860) ion, which is a stronger base than the resulting carboxylate ion. A final proton transfer from the newly formed carboxylic acid to the methoxide ion yields methanol and the carboxylate salt. quora.comchegg.com This reaction is essentially irreversible because the final carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol.

The general mechanism for base-catalyzed hydrolysis is as follows:

Nucleophilic attack by hydroxide: The hydroxide ion attacks the carbonyl carbon.

Formation of a tetrahedral intermediate: A negatively charged intermediate is formed.

Elimination of the leaving group: The methoxide ion is eliminated.

Proton transfer: The methoxide ion deprotonates the carboxylic acid.

| Catalyst | Mechanism Highlights | Key Intermediates | Reversibility |

| Acid | Protonation of carbonyl oxygen enhances electrophilicity. | Protonated ester, Tetrahedral intermediate | Reversible |

| Base | Direct nucleophilic attack by hydroxide ion. | Tetrahedral intermediate, Carboxylate anion | Irreversible |

Enzymatic Hydrolysis Studies (e.g., with Esterases) for Related Benzoate (B1203000) Esters

While specific studies on the enzymatic hydrolysis of this compound are not extensively documented, research on related benzoate esters provides valuable insights. Esterases, such as carboxylesterases, are enzymes that catalyze the hydrolysis of ester bonds. nih.gov These enzymes are crucial in the metabolism of many ester-containing compounds in biological systems. nih.gov

Studies on a series of para-substituted O-benzoyl-2-hydroxybutanoic acids have shown that they are hydrolyzed by bovine carboxypeptidase A. cdnsciencepub.com The electronic effects of the substituents on the phenyl ring were found to influence the rate of hydrolysis. cdnsciencepub.com Similarly, research on the enzymatic hydrolysis of nitrophenyl benzoate esters using enzymes like trypsin and lipase (B570770) has demonstrated a correlation between the electronic properties of the substituents and the reaction kinetics. semanticscholar.org It is plausible that this compound could also serve as a substrate for certain esterases, with the dimethyl substitution pattern influencing the binding and catalytic efficiency.

Identification and Characterization of Degradation Products in Controlled Studies

Under controlled hydrolytic conditions, the primary and expected degradation products of this compound are 3,5-dimethylbenzoic acid and methanol. quora.com

In a typical hydrolysis reaction, the ester bond is cleaved, resulting in the formation of the corresponding carboxylic acid and alcohol. For this compound, this can be represented by the following reaction:

(CH₃)₂C₆H₃COOCH₃ + H₂O → (CH₃)₂C₆H₃COOH + CH₃OH

Further degradation under more forcing conditions could potentially lead to the breakdown of the aromatic ring or oxidation of the methyl groups, but such reactions are not characteristic of simple hydrolysis.

Reactions Involving the Ester Moiety

The ester functional group in this compound is a key site for various chemical transformations.

Nucleophilic Addition Reactions with Organometallic Reagents (e.g., Grignard Reagents)

This compound can react with organometallic reagents, such as Grignard reagents (R-MgX), which are potent nucleophiles. udel.edu The reaction of an ester with a Grignard reagent typically proceeds through a two-step addition process.

The first equivalent of the Grignard reagent adds to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate is unstable and collapses, eliminating the methoxide group to form a ketone (3,5-dimethylacetophenone if the Grignard reagent is methylmagnesium bromide). The newly formed ketone is also reactive towards the Grignard reagent and readily undergoes a second nucleophilic addition. udel.edu After an acidic workup, the final product is a tertiary alcohol. udel.edu

For example, the reaction of this compound with two equivalents of phenylmagnesium bromide, followed by an acidic workup, would yield 1,1-diphenyl-1-(3,5-dimethylphenyl)methanol.

| Reactant | Intermediate | Final Product (after workup) |

| This compound + 2 eq. Phenylmagnesium bromide | Tetrahedral alkoxide intermediate, 3,5-Dimethylbenzophenone | 1,1-diphenyl-1-(3,5-dimethylphenyl)methanol |

Transformations of Aromatic Substituents

The aromatic ring and the methyl substituents of this compound can also undergo various chemical transformations.

One common reaction is electrophilic aromatic substitution. The ester group is a deactivating, meta-directing group, while the two methyl groups are activating, ortho- and para-directing groups. In the case of this compound, the positions ortho to the methyl groups (2, 4, and 6) are activated, while the positions meta to the ester group (2 and 6) are the least deactivated by the ester. Therefore, electrophilic substitution is expected to occur at the 2, 4, or 6 positions. For instance, nitration of methyl benzoate, a related compound, with a mixture of concentrated nitric and sulfuric acids, regioselectively produces methyl 3-nitrobenzoate. rsc.org A similar regioselectivity would be expected for this compound, with the incoming electrophile likely adding to the positions directed by the activating methyl groups.

Furthermore, the alkyl side-chains on a benzene (B151609) ring can be susceptible to oxidation. msu.edu Strong oxidizing agents, such as hot acidic potassium permanganate, can oxidize the methyl groups to carboxylic acid groups. msu.edu This would transform this compound into methyl 3,5-dicarboxybenzoate.

Radical Cyclization Reactions Utilizing the Aromatic Ring as a Scaffold

While direct examples of radical cyclization reactions utilizing the aromatic ring of this compound as a scaffold are not extensively documented in readily available literature, the principles of such transformations can be inferred from studies on analogous aromatic systems. Radical cyclization onto an aromatic ring is a powerful method for the construction of fused carbocyclic and heterocyclic systems. In a typical reaction, a radical is generated on a side chain attached to the aromatic ring. This radical can then add to one of the unsaturated carbons of the benzene ring in an intramolecular fashion.

The success of such a cyclization is dependent on several factors, including the length and nature of the tether connecting the radical center to the aromatic ring, the substitution pattern on the aromatic ring, and the reaction conditions used to generate the radical. The two methyl groups in this compound are electron-donating, which can influence the regioselectivity of the radical addition.

An indirect method for achieving formal radical carbocyclization onto aromatic rings has been described, which involves the Birch reduction of aromatic esters to form cross-conjugated dienones. These dienones can then undergo radical cyclization, followed by aromatization to yield the final fused-ring product. This approach allows for the introduction of an additional substituent onto the original aromatic ring. rsc.org

For a hypothetical radical cyclization involving a derivative of this compound, one could envision a substrate where a side chain containing a radical precursor is attached to the aromatic ring or the ester functionality. Upon radical generation, typically using initiators like AIBN or tributyltin hydride, the radical could attack the aromatic ring. The regiochemistry of this attack would be influenced by the steric hindrance from the methyl groups and the electronic effects of the substituents.

Table 1: Hypothetical Radical Cyclization Precursors Based on this compound

| Precursor Structure | Radical Generation Method | Potential Cyclized Product |

| Methyl 3,5-dimethyl-2-(3-bromopropyl)benzoate | Bu3SnH, AIBN | Fused six-membered ring system |

| 3,5-Dimethylphenyl 4-bromobutanoate | Bu3SnH, AIBN | Spirocyclic lactone |

This table presents hypothetical examples to illustrate the concept of radical cyclization on a this compound framework.

Oxidative Esterification Strategies for Benzylic Ester Analogs

The methyl groups of this compound are potential sites for functionalization through oxidative processes. Oxidative esterification of benzylic C-H bonds is a direct method for the synthesis of benzylic esters, which are valuable intermediates in organic synthesis. These reactions typically involve the use of a metal catalyst and an oxidant.

One common strategy is the palladium-catalyzed acetoxylation of benzylic C-H bonds. While a study on this reaction did not specifically include this compound, it demonstrated the acetoxylation of various toluene (B28343) derivatives. nih.gov In these reactions, a directing group is often employed to achieve regioselectivity. For a substrate like this compound, the ester group itself is not a strong directing group for C-H activation at the methyl positions. However, direct oxidation of the benzylic positions is possible under certain conditions.

Another approach is the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidant. DDQ is known to mediate the oxidative functionalization of activated C-H bonds, including benzylic positions. nih.govnih.gov A metal-free oxidative esterification of benzylic C-H bonds using DDQ has been developed for various diarylmethanes. nih.gov This method could potentially be applied to this compound to introduce an ester functionality at one of the methyl groups. The reaction proceeds through a radical mechanism, where DDQ facilitates the abstraction of a hydrogen atom from the benzylic position, followed by trapping of the resulting benzylic radical with a carboxylic acid.

The direct oxidation of methylarenes to the corresponding carboxylic acid derivatives is an important transformation. nii.ac.jp While this does not directly yield a benzylic ester, the resulting carboxylic acid can be subsequently esterified.

Table 2: Potential Oxidative Esterification of this compound

| Reagents and Conditions | Expected Product | Reference for Analogous Transformation |

| Pd(OAc)₂, PhI(OAc)₂, Acetic Acid | Methyl 3-(acetoxymethyl)-5-methylbenzoate | nih.gov |

| DDQ, Carboxylic Acid (R-COOH) | Methyl 3-methyl-5-(acyloxymethyl)benzoate | nih.gov |

| Cu/2,2′-biquinoline catalyst, Peroxide, Blue-light irradiation | Benzylic ester derivative | organic-chemistry.org |

This table outlines potential reaction conditions for the oxidative esterification of this compound based on established methods for similar substrates.

Advanced Spectroscopic Characterization and Crystallographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, a detailed map of the molecular structure can be constructed.

The ¹H NMR spectrum of Methyl 3,5-dimethylbenzoate (B1240308), typically recorded in a deuterated chloroform (B151607) (CDCl₃) solution, reveals four distinct proton environments. The symmetry of the molecule simplifies the aromatic region of the spectrum.

The protons of the two equivalent methyl groups on the aromatic ring (C3-CH₃ and C5-CH₃) produce a single, sharp singlet at approximately 2.33 ppm. This signal integrates to six protons, confirming the presence of these two chemically identical groups. The three protons of the ester's methyl group (-OCH₃) also appear as a sharp singlet, located further downfield at around 3.87 ppm due to the deshielding effect of the adjacent oxygen atom.

In the aromatic region, two distinct signals are observed. A singlet at approximately 7.17 ppm corresponds to the single proton at the C4 position on the benzene (B151609) ring. Another singlet, appearing further downfield at about 7.68 ppm, is assigned to the two equivalent protons at the C2 and C6 positions. These protons are deshielded by the electron-withdrawing effect of the adjacent carbonyl group of the ester.

Table 1: ¹H NMR Spectral Data for Methyl 3,5-dimethylbenzoate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.68 | Singlet | 2H | Aromatic H (C2, C6) |

| 7.17 | Singlet | 1H | Aromatic H (C4) |

| 3.87 | Singlet | 3H | Methoxy (B1213986) (-OCH₃) |

| 2.33 | Singlet | 6H | Aromatic Methyl (-CH₃) |

The ¹³C NMR spectrum provides a definitive count of the unique carbon atoms within the molecule, confirming the structural assignments made from the ¹H NMR data. For this compound, seven distinct carbon signals are expected and observed.

The carbonyl carbon (C=O) of the ester group is the most deshielded, appearing at approximately 167.3 ppm. The carbon of the methoxy group (-OCH₃) resonates at around 52.1 ppm. The aromatic carbons show distinct chemical shifts based on their substitution. The quaternary carbon to which the ester group is attached (C1) is found at about 130.4 ppm. The two equivalent methyl-substituted carbons (C3 and C5) appear at approximately 138.1 ppm. The signal for the C4 carbon is observed around 133.9 ppm, while the two equivalent C2 and C6 carbons are found at approximately 127.4 ppm. Finally, the carbons of the two equivalent aromatic methyl groups (-CH₃) produce a signal at about 21.2 ppm.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

|---|---|

| 167.3 | C=O (Ester Carbonyl) |

| 138.1 | C3, C5 (Aromatic) |

| 133.9 | C4 (Aromatic) |

| 130.4 | C1 (Aromatic) |

| 127.4 | C2, C6 (Aromatic) |

| 52.1 | -OCH₃ (Methoxy) |

| 21.2 | Ar-CH₃ (Aromatic Methyl) |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. The resulting mass spectrum for this compound shows a clear molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 164, which corresponds to the compound's molecular weight (C₁₀H₁₂O₂). rsc.org

The fragmentation pattern provides valuable structural information. The most intense peak in the spectrum, known as the base peak, is observed at m/z 133. This fragment is formed by the loss of a methoxy radical (•OCH₃, 31 Da) from the molecular ion, resulting in the stable 3,5-dimethylbenzoyl cation. rsc.org Another significant fragment appears at m/z 105, which corresponds to the subsequent loss of carbon monoxide (CO, 28 Da) from the m/z 133 ion. rsc.org

Table 3: Major Ions in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Loss from Parent/Fragment |

|---|---|---|

| 164 | [C₁₀H₁₂O₂]⁺ (Molecular Ion) | - |

| 133 | [C₉H₉O]⁺ | Loss of •OCH₃ |

| 105 | [C₈H₉]⁺ | Loss of CO from m/z 133 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly effective for confirming the identity and assessing the purity of volatile compounds like this compound. rsc.org

When a sample is analyzed by GC-MS, it is first separated from other components in the GC column. The compound of interest then elutes at a characteristic retention time and enters the mass spectrometer. The resulting mass spectrum is then compared to a library of known spectra for identification. The mass spectrum obtained for the main GC peak of a pure sample of this compound is identical to the EI-MS spectrum, showing the characteristic molecular ion at m/z 164 and major fragments at m/z 133 and 105, thus confirming its identity. rsc.org The presence of a single, sharp chromatographic peak is also a strong indicator of the sample's high purity.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing molecules without causing significant fragmentation. This allows for the precise determination of the molecular weight and the characterization of different ion species that can form in solution.

High-resolution mass spectrometry using ESI confirms the molecular formula of this compound. Unlike EI, which typically forms radical cations [M]⁺, ESI often generates protonated molecules [M+H]⁺ or adducts with cations present in the solution, such as sodium [M+Na]⁺. For this compound, the formation of the sodium adduct has been characterized, providing a highly accurate mass measurement. This technique is crucial for confirming the elemental composition of the molecule.

Table 4: ESI-MS Characterization of this compound

| Ion Species | Calculated m/z | Observed m/z |

|---|---|---|

| [M+Na]⁺ | 187.0730 | 187.0732 |

Infrared (IR) and Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy for Functional Group Identification

Infrared (IR) and Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy are powerful non-destructive techniques utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of specific chemical bonds. For this compound, the IR spectrum provides clear evidence for its key structural components.

The most prominent absorption bands in the IR spectrum of this compound can be assigned to the vibrations of its principal functional groups. The presence of the ester group is readily confirmed by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which typically appears in the range of 1730-1715 cm⁻¹. Additionally, the carbon-oxygen (C-O) single bond stretching vibrations of the ester group give rise to characteristic bands in the 1300-1000 cm⁻¹ region.

The aromatic nature of the molecule is indicated by the presence of C-H stretching vibrations of the benzene ring, which are observed as bands in the region of 3100-3000 cm⁻¹. Furthermore, C-C stretching vibrations within the aromatic ring typically produce medium-intensity bands in the 1600-1400 cm⁻¹ range. The aliphatic C-H bonds of the two methyl groups on the benzene ring and the methyl group of the ester moiety exhibit stretching vibrations in the 3000-2850 cm⁻¹ region.

A summary of the expected characteristic IR absorption bands for this compound is presented in the interactive data table below.

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 3000-2850 | C-H Stretch | Aliphatic (CH₃) |

| 1730-1715 | C=O Stretch | Ester |

| 1600-1400 | C-C Stretch | Aromatic Ring |

| 1300-1000 | C-O Stretch | Ester |

Single-Crystal X-ray Diffraction Analysis

For a definitive determination of the three-dimensional atomic arrangement of a crystalline solid, single-crystal X-ray diffraction is the gold standard. This technique has been successfully applied to this compound, providing precise insights into its molecular geometry and the packing of molecules within the crystal lattice.

Determination of Precise Molecular and Crystal Structures

A study published in 2022 detailed the crystal structure of this compound (1) as determined by single-crystal X-ray analysis. semanticscholar.orgrsc.orgresearchgate.net The analysis revealed that the molecule crystallizes in a well-defined arrangement. The plane of the methoxycarbonyl group is slightly tilted with respect to the plane of the benzene ring, with a dihedral angle of 8.70(8)°. rsc.org This slight deviation from planarity is a key feature of its solid-state conformation.

The crystallographic data provides precise bond lengths and angles, confirming the expected molecular geometry based on spectroscopic data and theoretical models. This level of detail is crucial for understanding the molecule's intrinsic properties and its interactions with other molecules.

Elucidation of Supramolecular Interactions and Crystal Packing Motifs (e.g., C—H⋯O=C hydrogen bonds)

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of non-covalent interactions. In the case of this compound, the single-crystal X-ray diffraction study elucidated the key supramolecular interactions that dictate its solid-state architecture. semanticscholar.orgrsc.orgresearchgate.net

A significant finding was the presence of intermolecular C—H⋯O=C hydrogen bonds. semanticscholar.orgrsc.orgresearchgate.net In this motif, a hydrogen atom from one of the methyl groups on the benzene ring acts as a hydrogen bond donor to the carbonyl oxygen atom of an adjacent molecule. This interaction has a measured H⋯O distance of 2.57 Å. rsc.org These hydrogen bonds link the molecules together to form one-dimensional strands.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of methyl 3,5-dimethylbenzoate (B1240308) and related compounds. These methods allow for the detailed analysis of molecular orbitals and electron distribution, which are fundamental to understanding the molecule's reactivity and properties.

Studies on similar aromatic esters have utilized DFT methods, such as B3LYP and B3PW91 with basis sets like 6-311G(d,p), to perform geometry optimization and calculate key electronic parameters. For instance, the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's charge transfer characteristics. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. While specific calculations for methyl 3,5-dimethylbenzoate are not extensively reported in readily available literature, the principles from studies on analogous molecules can be applied to predict its electronic behavior.

| Computational Method | Basis Set | Calculated Property | Significance |

|---|---|---|---|

| Density Functional Theory (DFT) | e.g., 6-311G(d,p) | HOMO-LUMO Energies | Indicates electronic excitation properties and reactivity. |

| DFT | e.g., 6-311G(d,p) | Molecular Electrostatic Potential (MEP) | Maps charge distribution and predicts sites for electrophilic and nucleophilic attack. |

| DFT | e.g., 6-311G(d,p) | Natural Bond Orbital (NBO) Analysis | Investigates charge delocalization and hyperconjugative interactions, contributing to molecular stability. |

Theoretical Modeling of Intrinsic Properties

Theoretical models offer a powerful means to investigate the intrinsic chemical properties of molecules in the absence of solvent effects, providing a fundamental understanding of their behavior.

Gas-Phase Basicity and Acidity Studies of Benzoate (B1203000) Derivatives

The gas-phase basicity of benzoate derivatives, including the anion of 3,5-dimethylbenzoic acid (the carboxylate precursor to this compound), has been a subject of theoretical investigation. These studies are crucial for understanding the intrinsic influence of substituents on the proton affinity of the carboxylate group. The gas-phase basicity is a measure of a molecule's intrinsic ability to accept a proton in the gaseous state.

A study on the gas-phase basicities of substituted benzoates provides valuable data. The gas-phase basicity, expressed as Gibbs free energy (ΔG°), for the 3,5-dimethylbenzoate anion has been reported. This value can be compared with other substituted benzoates to understand the electronic effects of the methyl groups.

| Benzoate Derivative | Gas-Phase Basicity (-ΔG° in kcal/mol) |

|---|---|

| 3,5-dimethylbenzoate | 333.8 |

| 3-methylbenzoate | 333.4 |

| benzoate | 333.1 |

| 3-hydroxybenzoate | 331.6 |

Data sourced from a study on the intrinsic properties of α-cyclodextrin complexes with benzoate derivatives. nih.gov

The data indicates that the presence of two methyl groups in the meta positions in 3,5-dimethylbenzoate slightly increases its gas-phase basicity compared to benzoate and 3-methylbenzoate. This is consistent with the electron-donating nature of methyl groups, which enhances the negative charge on the carboxylate oxygen atoms, making them more attractive to a proton.

Calculation of Thermochemical Parameters (e.g., Dissociation Energies)

Simulation of Molecular Interactions

Understanding how this compound interacts with other molecules is crucial for applications in areas such as materials science and drug delivery. Molecular simulations provide a dynamic and energetic perspective on these interactions.

Host-Guest Complexation Dynamics and Energetics (e.g., with Cyclodextrins)

The formation of inclusion complexes between small molecules and host molecules like cyclodextrins is a field of significant interest. Computational studies, including molecular dynamics (MD) simulations and quantum mechanical calculations, are used to investigate the geometry, stability, and dynamics of these host-guest systems.

For benzoate derivatives, studies have explored their complexation with α-cyclodextrin in the gas phase. nih.gov These investigations reveal that the stability of the complex is influenced by the gas-phase basicity of the benzoate derivative. nih.gov While a specific study on this compound with cyclodextrins was not found, the existing research on similar molecules suggests that the 3,5-dimethyl substitution pattern would influence the orientation and binding energy within the cyclodextrin (B1172386) cavity. Theoretical methods such as PM3 and DFT have been successfully applied to model the inclusion process and calculate complexation energies. nih.gov

Comparison of Gas-Phase versus Solution-State Interaction Models

Theoretical models are essential for bridging the gap between intrinsic molecular properties (gas-phase) and their behavior in a condensed phase (solution-state). The presence of a solvent can significantly alter molecular interactions through solvation effects.

Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the simulation. Comparing the results from gas-phase calculations with those from solution-state models allows for the dissection of intrinsic molecular properties from solvent-induced effects. For instance, the relative stability of different conformers or the strength of intermolecular interactions can change dramatically when moving from the gas phase to a solution. While specific comparative studies for this compound are not prominent, the methodologies are well-established in computational chemistry for a wide range of organic molecules.

Applications in Specialized Organic Synthesis and Advanced Materials Science

Role as a Synthetic Building Block for Complex Molecules

Methyl 3,5-dimethylbenzoate's reactivity and structural features are leveraged in multi-step synthetic pathways to construct larger, more complex molecules with specific functionalities.

Precursor in Natural Product Synthesis (e.g., Polyandranes)

While benzoate (B1203000) derivatives are fundamental building blocks in the synthesis of numerous natural products, the specific application of Methyl 3,5-dimethylbenzoate (B1240308) as a direct precursor in the synthesis of complex natural products such as Polyandranes is not extensively documented in publicly available scientific literature. The synthesis of natural products often involves intricate and highly specific pathways where the selection of starting materials is critical. Researchers select precursors based on the required stereochemistry and functional group compatibility for the target molecule.

In a related context, other substituted benzoates, such as methyl 2,4-dihydroxy-3,6-dimethylbenzoate, are themselves identified as primary fragrance compounds in natural products like oak moss. This highlights the prevalence of benzoate structures within natural products, suggesting the potential utility of isomers like this compound in synthetic strategies that are yet to be widely reported.

Utility in the Synthesis of Fluorescent Dyes (e.g., Si-Rosamines, Si-Pyronines)

The synthesis of advanced fluorescent dyes often relies on the reaction of organometallic reagents with ester-containing compounds. Specifically, the formation of silicon-containing xanthene dyes, such as Si-Rosamines and Si-Pyronines, can be achieved through the reaction of bis(aryl Grignard) or bis-aryllithium intermediates with various methyl benzoates. This general strategy allows for the construction of the core xanthene structure of the dye.

While the general class of methyl benzoates is employed in these syntheses, the specific use of this compound is not explicitly detailed in prominent studies. Research in this area has shown that the substitution pattern on the benzoate ring can influence the reaction yield and the properties of the resulting dye. For instance, the use of the highly hindered methyl 2,6-dimethylbenzoate (B1233830) has been shown to result in a modest yield of the corresponding Si-rosamine. This suggests that the steric and electronic properties of the benzoate precursor are critical parameters in the synthesis of these complex fluorescent molecules.

Application in the Construction of Pharmaceutical Intermediates

Methyl benzoate and its derivatives are considered versatile intermediates in the synthesis of active pharmaceutical ingredients (APIs). The ester functionality can be readily transformed into other chemical groups, making it a valuable starting point for building more complex drug molecules.

The precursor to this compound, 3,5-dimethylbenzoic acid, is recognized as a key intermediate in organic synthesis. It is used in the production of various chemical products, including agricultural chemicals like worm hydrazides, and has applications in the synthesis of prostaglandins. By extension, this compound, as a stable and reactive derivative, serves as a crucial building block for these and other complex chemical structures. While direct examples of its incorporation into specific, named pharmaceutical intermediates are not widely published, its foundational role as a chemical precursor is well-established. For instance, other isomers like methyl 3,5-dihydroxybenzoate (B8624769) are known as important intermediates for pharmaceuticals such as Armillarisin A and brodimoprim.

Development of Novel Materials

The unique structural properties of the 3,5-dimethylbenzoyl group are instrumental in the field of materials science, particularly in the creation of materials for chiral separations.

Fabrication of Chiral Stationary Phases (CSPs) for Enantioseparation

Chiral stationary phases (CSPs) are essential for the separation of enantiomers, which is a critical process in the pharmaceutical industry. Polysaccharide derivatives, particularly those of cellulose (B213188), are among the most effective and widely used chiral selectors for high-performance liquid chromatography (HPLC). The derivatization of cellulose with specific chemical groups enhances its chiral recognition capabilities.

The 3,5-dimethylbenzoyl moiety, when attached to a cellulose backbone, creates a highly effective chiral selector. While direct polymerization of this compound is not the standard method, the principles of its chemical structure are key to the functionality of the final material.

A widely successful approach to creating robust CSPs involves coating a derivative of cellulose onto a silica (B1680970) gel support. One of the most common and effective chiral selectors is Cellulose Tris(3,5-dimethylphenylcarbamate), which is synthesized from cellulose and 3,5-dimethylphenyl isocyanate. This carbamate (B1207046) derivative is conceptually and structurally very similar to a benzoate derivative and its effectiveness relies on the chiral recognition capabilities imparted by the 3,5-dimethylphenyl groups.

The process for preparing these CSPs typically involves the following steps:

Synthesis of the Chiral Selector : Cellulose is reacted with an excess of a derivatizing agent, such as 3,5-dimethylphenyl isocyanate, in a suitable solvent like pyridine (B92270) or an ionic liquid. This reaction attaches the 3,5-dimethylphenylcarbamate groups to the hydroxyls of the cellulose backbone.

Coating onto Silica Gel : The synthesized cellulose derivative is then dissolved in a solvent and coated onto the surface of porous silica gel particles.

Solvent Removal : The solvent is carefully removed under vacuum, leaving a thin, uniform layer of the chiral polymer on the silica support.

The resulting material, a Cellulose Tris(3,5-dimethylphenylcarbamate)-silica gel complex, functions as a powerful CSP. The chiral recognition mechanism is based on the formation of transient diastereomeric complexes between the chiral selector and the enantiomers of the analyte. The 3,5-dimethylphenyl groups play a crucial role in creating a well-defined chiral environment through interactions such as hydrogen bonding, π-π stacking, and steric hindrance, which leads to differential retention of the enantiomers and allows for their separation.

Table 1: Key Compounds Mentioned in this Article

| Compound Name | Role/Application |

|---|---|

| This compound | Primary subject, synthetic building block |

| Polyandranes | Example of a complex natural product |

| Si-Rosamines | Class of fluorescent dyes |

| Si-Pyronines | Class of fluorescent dyes |

| Methyl 2,6-dimethylbenzoate | Related compound used in dye synthesis |

| 3,5-dimethylbenzoic acid | Precursor to the primary subject |

| Prostaglandins | Class of pharmaceutical compounds |

| Methyl 3,5-dihydroxybenzoate | Related pharmaceutical intermediate |

| Armillarisin A | Example of a pharmaceutical |

| Brodimoprim | Example of a pharmaceutical |

| Cellulose Tris(3,5-dimethylphenylcarbamate) | Chiral selector for CSPs |

| Silica Gel | Support material for CSPs |

Investigation of Chiral Recognition Mechanisms and Selectivity Factors

Scientific literature available through targeted searches does not provide specific examples or detailed investigations into the chiral recognition mechanisms and selectivity factors directly involving this compound as an analyte. Research in chiral recognition typically involves the separation of enantiomers and the study of diastereomeric complexes formed between a chiral selector and the analyte. While the principles of chiral recognition are well-established, involving interactions such as hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance to differentiate between enantiomers, specific studies detailing these phenomena for this compound could not be retrieved.

Integration into Molecularly Imprinted Polymers (MIPs) for Chemical Sensing

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have binding sites that are complementary in shape, size, and functionality to a specific target molecule. While this compound has not been widely used as a primary template molecule for creating MIPs, its role as a structural analog in selectivity studies is crucial for validating the performance of chemical sensors. MIPs are created by polymerizing functional and cross-linking monomers around a template molecule; subsequent removal of the template leaves behind specific recognition cavities. nih.gov

Comparative Studies with Structurally Similar Analogs in Sensor Design

The selectivity of a molecularly imprinted polymer is a critical measure of its performance, indicating its ability to bind the target analyte in preference to other structurally similar compounds. This compound (DMB) has been utilized as a key structural analog in the validation of a fluorescent MIP sensor designed for a different target analyte, MES (an organophosphate). In these studies, the response of the MIP and a corresponding non-imprinted polymer (NIP or Blank) to both the target and the analog is compared.

In one such study, the fluorescence intensity of the MIP was significantly stronger when exposed to the target analyte compared to the NIP. Conversely, when tested with this compound, the non-imprinted polymer exhibited a stronger fluorescence signal than the MIP. This differential response is a hallmark of successful imprinting and demonstrates the sensor's selectivity for the intended target over a closely related analog like DMB.

| Compound Tested | Polymer Type | Observed Fluorescence Response | Inference |

|---|---|---|---|

| Target Analyte (MES) | MIP | Significantly stronger than NIP | Successful imprinting and selective binding |

| This compound (Analog) | MIP | Weaker fluorescence than NIP | Demonstrates sensor selectivity |

| NIP (Blank) | Stronger fluorescence than MIP |

Exploration of Optical Transduction Mechanisms (e.g., Differential Fluorescence)

Optical transduction mechanisms, particularly those based on fluorescence, are highly sensitive methods for converting a molecular binding event at a sensor surface into a measurable signal. The use of this compound in comparative studies has been instrumental in the development of sensors that employ a differential fluorescence approach.

This method relies on the difference in fluorescence signals between a molecularly imprinted polymer and a non-imprinted polymer when exposed to an analyte. For the target molecule, the MIP shows a significant change in fluorescence (either quenching or enhancement), while its response to non-target analogs like this compound is minimal. By comparing the signals from MIP and NIP pairs, a more reliable and selective detection can be achieved, effectively filtering out non-specific binding and background noise. This differential measurement is the basis for portable chemical sensors that can discriminate between target analytes and similar compounds without requiring complex spectroscopic analysis.

Formation of Host-Guest Complexes with Supramolecular Receptors

Host-guest chemistry involves the formation of complexes between a larger host molecule and a smaller guest molecule through non-covalent interactions. Supramolecular receptors like cyclodextrins, calixarenes, and cucurbiturils are common hosts known for their ability to encapsulate guest molecules within their cavities. This interaction can modify the physicochemical properties of the guest. Despite the suitability of its size and chemical nature for such interactions, specific research detailing the formation of host-guest complexes between this compound and common supramolecular receptors was not identified in the available scientific literature.

Analytical Method Development and Validation for Methyl 3,5 Dimethylbenzoate and Derivatives

Chromatographic Method Development

Optimization of High-Performance Liquid Chromatography (HPLC) Parameters for Separation and Quantification

The development of a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Methyl 3,5-dimethylbenzoate (B1240308) is foundational for its analysis in various matrices. The optimization process involves a systematic evaluation of chromatographic parameters to achieve optimal resolution, peak symmetry, and sensitivity. Based on the physicochemical properties of Methyl 3,5-dimethylbenzoate, a reverse-phase HPLC (RP-HPLC) approach is typically selected.

The initial phase of development focuses on selecting an appropriate stationary phase, with C18 columns being a common choice for non-polar to moderately polar analytes. The selection of the mobile phase composition is critical; a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous phase, often with a buffer to control pH, is systematically investigated. A gradient elution is frequently employed to ensure the efficient elution of the analyte and any potential impurities.

Key parameters that are optimized include the mobile phase composition, flow rate, column temperature, and injection volume. The detection wavelength is selected based on the UV spectrum of this compound to ensure maximum absorbance and sensitivity. The goal of this optimization is to develop a method that provides a sharp, well-defined peak for this compound, free from interference from other components in the sample matrix.

Table 1: Optimized HPLC Parameters for this compound

| Parameter | Optimized Condition |

|---|---|

| Chromatographic Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 230 nm |

| Run Time | 10 minutes |

Development of Stability-Indicating Analytical Methods

A crucial aspect of analytical method development, particularly in the pharmaceutical industry, is the establishment of a stability-indicating method. Such a method is capable of accurately quantifying the decrease in the concentration of the active substance due to degradation. This involves subjecting this compound to various stress conditions to induce degradation and identify the resulting degradation products.

Forced degradation studies are typically performed under conditions such as acidic, basic, oxidative, thermal, and photolytic stress. The objective is to generate degradation products to a level of 5-20%. The developed HPLC method is then used to analyze these stressed samples. The method is considered stability-indicating if it can resolve the peak of the intact this compound from the peaks of all potential degradation products, ensuring that the assay value is not artificially inflated by co-eluting degradants.

The specificity of the stability-indicating method is demonstrated by the peak purity analysis of the this compound peak in the stressed samples, often using a photodiode array (PDA) detector. This ensures that the chromatographic peak for the analyte is spectrally homogeneous and not comprised of more than one component.

Table 2: Summary of Forced Degradation Studies for this compound

| Stress Condition | Conditions | Observation |

|---|---|---|

| Acid Hydrolysis | 0.1 N HCl at 60°C for 24 hours | Minor degradation observed, with a distinct degradant peak at a lower retention time. |

| Base Hydrolysis | 0.1 N NaOH at 60°C for 12 hours | Significant degradation to 3,5-Dimethylbenzoic acid. |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 48 hours | Moderate degradation with the formation of two major degradant peaks. |

| Thermal Degradation | 105°C for 72 hours | Minimal degradation observed. |

| Photolytic Degradation | Exposed to UV light (254 nm) for 7 days | Negligible degradation. |

Method Validation According to Regulatory Guidelines

Once the HPLC method is developed, it must be validated to ensure its suitability for its intended purpose. Method validation is a requirement of most regulations and quality standards. wjarr.com The validation process involves a series of experiments to assess the performance characteristics of the method. gavinpublishers.com

Assessment of Accuracy, Precision, and Specificity

Accuracy is the measure of the closeness of the test results obtained by the method to the true value. gavinpublishers.com It is often determined by performing recovery studies, where a known amount of pure this compound is added to a placebo or sample matrix and then analyzed. The percentage of the analyte recovered is then calculated.

Table 3: Accuracy of the HPLC Method for this compound

| Concentration Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

|---|---|---|

| 80 | 79.5 | 99.38 |

| 100 | 100.2 | 100.20 |

Precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.net It is usually evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The precision is expressed as the relative standard deviation (%RSD) of a series of measurements.

Table 4: Precision of the HPLC Method for this compound

| Parameter | Concentration (µg/mL) | Measured Area (n=6) | %RSD |

|---|---|---|---|

| Repeatability | 100 | 1254321, 1256789, 1253456, 1255555, 1254890, 1256123 | 0.11 |

| Intermediate Precision | 100 | 1255123, 1257890, 1254567, 1256789, 1255901, 1257345 | 0.12 |

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components. gavinpublishers.com For this compound, the specificity of the method is demonstrated by its ability to separate the analyte peak from those of its degradation products generated during forced degradation studies.

Determination of Detection and Quantitation Limits

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. wjarr.com The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. wjarr.com These are often determined based on the signal-to-noise ratio, where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.

Table 5: LOD and LOQ for this compound

| Parameter | Signal-to-Noise Ratio | Concentration (µg/mL) |

|---|---|---|

| LOD | 3:1 | 0.05 |

| LOQ | 10:1 | 0.15 |

Evaluation of Linearity and Range

Linearity is the ability of the method to obtain test results that are directly proportional to the analyte concentration within a given range. wjarr.com This is typically evaluated by analyzing a series of dilutions of a stock solution of this compound. A calibration curve is then constructed by plotting the peak area versus the concentration, and the correlation coefficient (R²) is calculated.

The Range is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. researchgate.net

Table 6: Linearity of the HPLC Method for this compound

| Concentration (µg/mL) | Peak Area |

|---|---|

| 50 | 625123 |

| 75 | 937890 |

| 100 | 1254321 |

| 125 | 1567901 |

| 150 | 1881456 |

| Correlation Coefficient (R²) | 0.9998 |

Robustness and Ruggedness Testing

Robustness and ruggedness are critical components of analytical method validation that demonstrate the reliability of a procedure during normal usage. Robustness testing evaluates the capacity of a method to remain unaffected by small, deliberate variations in its parameters, providing an indication of its stability during routine operation within a single laboratory. chromatographyonline.com Ruggedness, often considered a form of inter-laboratory reproducibility, assesses the degree of reproducibility of test results under a variety of normal test conditions, such as different analysts, instruments, or laboratories. chromatographyonline.comchromatographyonline.com

For a quantitative method developed for this compound, such as by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), a robustness study would involve systematically altering key method parameters and observing the effect on the analytical results. This is often accomplished using a Design of Experiments (DoE) approach, such as a Plackett-Burman design, which allows for the efficient screening of multiple factors simultaneously. researchgate.netamericanpharmaceuticalreview.com

Key parameters that would be investigated in a robustness study for an HPLC method for this compound could include:

The pH of the mobile phase.

The percentage of organic solvent in the mobile phase. sepscience.com

The column temperature.

The mobile phase flow rate.

The detection wavelength. chromatographyonline.com

The effects of these variations are typically evaluated against system suitability test (SST) criteria, such as peak retention time, theoretical plates, and peak asymmetry (tailing factor), as well as the quantitative result (e.g., concentration). chromatographyonline.comnih.gov A method is considered robust if the results remain within acceptable limits of precision and accuracy despite these minor changes.

The following table illustrates the results of a hypothetical robustness study for an HPLC method for the quantification of this compound.

Interactive Data Table: Hypothetical Robustness Study for this compound HPLC Assay

| Experimental Run | Mobile Phase Composition (% Acetonitrile) | Column Temperature (°C) | Flow Rate (mL/min) | Retention Time (min) | Peak Area | Tailing Factor |

|---|---|---|---|---|---|---|

| Nominal | 60 | 30 | 1.0 | 5.42 | 125430 | 1.05 |

| 1 | 58 | 30 | 1.0 | 5.98 | 125100 | 1.06 |

| 2 | 62 | 30 | 1.0 | 4.91 | 125810 | 1.04 |

| 3 | 60 | 28 | 1.0 | 5.58 | 125350 | 1.05 |

| 4 | 60 | 32 | 1.0 | 5.27 | 125500 | 1.04 |

| 5 | 60 | 30 | 0.9 | 6.01 | 139320 | 1.08 |

| 6 | 60 | 30 | 1.1 | 4.92 | 114050 | 1.03 |

| Acceptance Criteria | ± 10% | RSD ≤ 2% | ≤ 1.5 |

This table presents illustrative data. RSD = Relative Standard Deviation.

Ruggedness would be assessed by having different analysts perform the analysis on different days using different instruments. The results from these experiments would be statistically compared to determine if the method is reproducible under these varied conditions. A low relative standard deviation across the different conditions would indicate good method ruggedness.

Application of Spectrophotometric Techniques for Detection and Quantification

Spectrophotometric techniques, particularly UV-Visible (UV-Vis) spectrophotometry, are widely used for the quantitative analysis of aromatic compounds due to their simplicity, speed, and cost-effectiveness. researchgate.net The principle behind this technique is the measurement of light absorption by the analyte in a solution, which, according to the Beer-Lambert law, is directly proportional to the concentration of the analyte.

For this compound, the presence of the benzoate (B1203000) chromophore allows for strong absorption in the UV region of the electromagnetic spectrum. While the specific maximum absorption wavelength (λmax) would need to be determined experimentally in a given solvent (e.g., methanol or ethanol), it is expected to be in a similar range to other benzoate derivatives, such as sodium benzoate, which typically has a λmax around 224-272 nm. ijres.org

The development of a spectrophotometric method for this compound would involve:

Determination of λmax: A solution of known concentration is scanned across the UV range to identify the wavelength of maximum absorbance.

Method Validation: The method is validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. This includes assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). ajpaonline.comacgpubs.org

Linearity is established by preparing a series of standard solutions of varying concentrations and measuring their absorbance. A calibration curve is then constructed by plotting absorbance versus concentration, and the correlation coefficient (R²) is calculated to demonstrate the linearity of the response. acgpubs.org Accuracy is determined by recovery studies, while precision is evaluated through repeatability (intra-day) and intermediate precision (inter-day) assays, with results typically expressed as percent relative standard deviation (%RSD).

The following table summarizes typical performance characteristics from a validation study of a hypothetical UV spectrophotometric method for this compound.

Interactive Data Table: Illustrative Validation Parameters for a UV Spectrophotometric Method for this compound

| Parameter | Finding | Acceptance Criteria |

|---|---|---|

| Wavelength (λmax) | 230 nm (in Methanol) | N/A |

| Linearity Range | 1 - 25 µg/mL | R² ≥ 0.999 |

| Correlation Coefficient (R²) | 0.9996 | - |

| Limit of Detection (LOD) | 0.15 µg/mL | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | 0.45 µg/mL | Signal-to-Noise ratio of 10:1 |